3,9-Dioxa-7-azabicyclo[3.3.1]nonane: A Next-Generation Morpholine Bioisostere in Drug Discovery
3,9-Dioxa-7-azabicyclo[3.3.1]nonane: A Next-Generation Morpholine Bioisostere in Drug Discovery
Executive Summary
In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to modulate lipophilicity, improve aqueous solubility, and establish critical hydrogen-bond interactions with target kinases. However, traditional morpholines carry significant metabolic liabilities; their exposed alpha-carbons are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to ring opening and the generation of toxic metabolites.
3,9-Dioxa-7-azabicyclo[3.3.1]nonane represents a paradigm shift in bioisosteric replacement. As a conformationally restricted, bridged bicyclic secondary amine, it retains the essential hydrogen-bond acceptor vectors of morpholine while introducing steric shielding that drastically enhances metabolic stability. Furthermore, its complex 3D architecture increases the fraction of sp3-hybridized carbons (
Chemical Structure and Physicochemical Properties
The [3.3.1] bicyclic system of 3,9-dioxa-7-azabicyclo[3.3.1]nonane forces its two oxygen atoms into a rigid spatial orientation, while the secondary amine at position 7 serves as the nucleophilic attachment point for drug scaffolds. This geometric rigidity prevents the conformational flipping seen in standard morpholines, locking the molecule into a biologically active conformation that can exploit novel, deep binding pockets.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Significance |
| IUPAC Name | 3,9-dioxa-7-azabicyclo[3.3.1]nonane | Standardized nomenclature for IP filings. |
| CAS Number | 281-08-3 (Free Base) / 1803587-96-3 (HCl Salt) | Critical for sourcing and regulatory documentation. |
| Molecular Formula | Indicates a low molecular weight building block. | |
| Molecular Weight | 129.16 g/mol (Base) / 165.62 g/mol (HCl) | Highly efficient ligand efficiency (LE) contribution. |
| CLogP | -0.884 | Highly hydrophilic; excellent for countering lipophilic cores. |
| SMILES (HCl Salt) | Cl.C1NCC2COCC1O2 | Used for computational docking and QSAR modeling. |
| Structural Class | Bridged Bicyclic Secondary Amine | Classified as an advanced morpholine bioisostere. |
Data supported by authoritative chemical databases including [1] and [2].
Pharmacological Application: Overcoming KRAS G12C Resistance
The most prominent recent application of 3,9-dioxa-7-azabicyclo[3.3.1]nonane is in the synthesis of advanced fluoropyridopyrimidine and fluoroquinazoline derivatives targeting the KRAS G12C mutation, as detailed in recent patent literature ( [3]).
First-generation KRAS G12C inhibitors (e.g., sotorasib) selectively bind the inactive, GDP-bound state of the protein. However, cancer cells rapidly develop resistance by upregulating upstream Receptor Tyrosine Kinase (RTK) signaling, which forces KRAS into its active, GTP-bound state—rendering first-generation drugs ineffective. By incorporating the bulky, rigid 3,9-dioxa-7-azabicyclo[3.3.1]nonane bioisostere, next-generation inhibitors achieve a unique binding pose that allows them to effectively engage and inhibit both the GDP- and GTP-bound forms of KRAS G12C.
Logical pathway of KRAS G12C inhibition comparing 1st-gen vs. next-gen bioisostere inhibitors.
Experimental Workflows and Self-Validating Protocols
To successfully utilize 3,9-dioxa-7-azabicyclo[3.3.1]nonane, researchers must adapt standard synthetic and biological assays to account for its unique steric and electronic properties.
Workflow for synthesis and validation of 3,9-dioxa-7-azabicyclo[3.3.1]nonane derivatives.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Functionalization
Objective: Incorporate the bioisostere into a heteroaryl halide scaffold.
-
Reagent Preparation: Dissolve the electrophilic core (1.0 eq) and 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride (1.2 eq) in anhydrous DMSO.
-
Causality: DMSO is selected for its high dielectric constant, which stabilizes the highly polar transition state inherent to the SNAr mechanism.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Causality: Because the bioisostere is supplied as an HCl salt ( [4]), DIPEA is required to neutralize the salt and liberate the nucleophilic free amine. The excess base acts as an acid scavenger for the leaving group (e.g., HF or HCl), preventing product degradation.
-
-
Thermal Activation: Heat the reaction mixture to 90°C for 8–12 hours.
-
Causality: The bridged bicyclic nature of the amine introduces significant steric hindrance compared to planar amines. Elevated thermal energy is strictly required to overcome the activation energy barrier for nucleophilic attack.
-
-
Self-Validation Check: Monitor the reaction via LC-MS. The system is self-validating if the linear disappearance of the starting material mass strictly correlates with the appearance of the product mass
, with no intermediate accumulation.
Protocol 2: Self-Validating Microsomal Stability Assay
Objective: Quantify the metabolic resistance of the bicyclic bioisostere against CYP450-mediated oxidation compared to a standard morpholine analog.
-
Matrix Preparation: Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: The low compound concentration (1 µM) ensures first-order enzymatic kinetics, preventing CYP450 active-site saturation and yielding accurate intrinsic clearance (
) values.
-
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, making the minus-NADPH control a perfect baseline for non-enzymatic degradation.
-
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of Tolbutamide (Internal Standard).
-
Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard normalizes ionization fluctuations during downstream LC-MS/MS analysis.
-
-
Self-Validation Controls: Run a parallel assay using a standard morpholine-containing analog and a known rapid-clearance drug (e.g., Verapamil).
-
Causality: If Verapamil degrades rapidly and the standard morpholine analog shows moderate clearance, the assay system is validated. The superior half-life (
) of the 3,9-dioxa-7-azabicyclo[3.3.1]nonane analog can then be definitively attributed to its steric shielding of the alpha-carbons.
-
References
-
PubChem , "3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2 | CID 54594762", National Institutes of Health (NIH).[Link]
- Google Patents, "WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof", World Intellectual Property Organiz
